3-Methyl-2-(4-nitrophenyl)-1,3-oxazolidine
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Overview
Description
3-Methyl-2-(4-nitrophenyl)oxazolidine is a heterocyclic compound that features an oxazolidine ring substituted with a methyl group at the 3-position and a nitrophenyl group at the 2-position. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(4-nitrophenyl)oxazolidine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . This reaction proceeds under mild conditions and yields the desired oxazolidine derivatives with good to excellent yields.
Industrial Production Methods
Industrial production of 3-methyl-2-(4-nitrophenyl)oxazolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization can be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-nitrophenyl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino-substituted oxazolidines
Substitution: Various substituted oxazolidine derivatives
Scientific Research Applications
3-Methyl-2-(4-nitrophenyl)oxazolidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-2-(4-nitrophenyl)oxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The nitrophenyl group may play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their substituents.
Spirooxazolidines: Feature a spirocyclic structure with an oxazolidine ring.
Oxazoles: Contain a similar heterocyclic ring but with different nitrogen and oxygen positions.
Uniqueness
3-Methyl-2-(4-nitrophenyl)oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
40795-02-6 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-methyl-2-(4-nitrophenyl)-1,3-oxazolidine |
InChI |
InChI=1S/C10H12N2O3/c1-11-6-7-15-10(11)8-2-4-9(5-3-8)12(13)14/h2-5,10H,6-7H2,1H3 |
InChI Key |
GCFFSSQJMFZPCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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